5-(4-Ethylthiophenyl)-5-oxovaleric acid
CAS No.: 845790-39-8
Cat. No.: VC2161591
Molecular Formula: C13H16O3S
Molecular Weight: 252.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 845790-39-8 |
|---|---|
| Molecular Formula | C13H16O3S |
| Molecular Weight | 252.33 g/mol |
| IUPAC Name | 5-(4-ethylsulfanylphenyl)-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C13H16O3S/c1-2-17-11-8-6-10(7-9-11)12(14)4-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16) |
| Standard InChI Key | BAKSLYALYCNKAV-UHFFFAOYSA-N |
| SMILES | CCSC1=CC=C(C=C1)C(=O)CCCC(=O)O |
| Canonical SMILES | CCSC1=CC=C(C=C1)C(=O)CCCC(=O)O |
Introduction
5-(4-Ethylthiophenyl)-5-oxovaleric acid is an organic compound characterized by its unique molecular structure, which includes a thiophene ring substituted with an ethyl group. This compound belongs to the class of oxo acids, which are organic acids containing a carbonyl group. It has garnered significant attention in scientific research due to its potential applications in medicinal chemistry and biological systems.
Synthesis of 5-(4-Ethylthiophenyl)-5-oxovaleric Acid
The synthesis of this compound typically involves multi-step chemical reactions starting from 4-ethylbenzaldehyde and malonic acid. The key steps include:
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Condensation Reaction: The reaction between 4-ethylbenzaldehyde and malonic acid in the presence of a base such as piperidine.
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Cyclization and Oxidation: Formation of the thiophene ring and subsequent oxidation to introduce the ketone group.
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Purification: Use of solvents like ethanol or methanol for recrystallization.
Catalysts such as pyridine may be used to enhance reaction rates and yields. Industrial production often employs continuous flow reactors for efficiency.
Analytical Characterization
The structural integrity and purity of 5-(4-Ethylthiophenyl)-5-oxovaleric acid can be confirmed using various analytical techniques:
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Nuclear Magnetic Resonance (NMR): Provides detailed information about the hydrogen and carbon environments in the molecule.
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Infrared Spectroscopy (IR): Identifies functional groups such as carbonyl and carboxylic acid through characteristic absorption peaks.
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Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.
Mechanism of Action
The biological activity of 5-(4-Ethylthiophenyl)-5-oxovaleric acid is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, it may modulate cyclooxygenase enzymes, impacting inflammation pathways.
Potential Applications
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Pharmacology: The compound shows promise in pain management and anti-inflammatory therapies.
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Biological Research: Used as a probe molecule for studying enzyme interactions.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| Methyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxopentanoate | Contains longer alkyl chain | Antimicrobial research |
| Ethyl 5-(4-Chloro-2-methylphenyl)-5-oxovalerate | Different substitution on phenyl ring | Anti-cancer studies |
This comparison highlights how small structural variations influence biological activity and chemical reactivity.
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